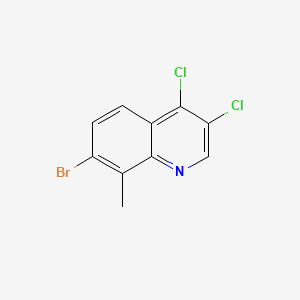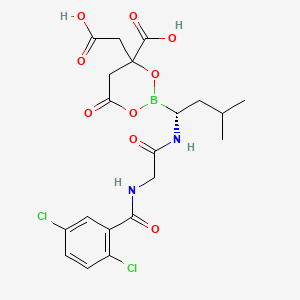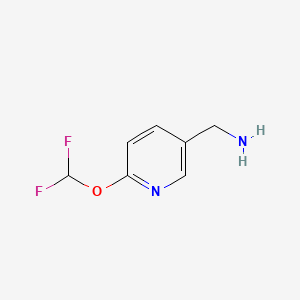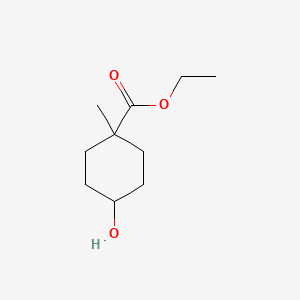
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate
Descripción general
Descripción
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.25 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The structure has been confirmed by FTIR, 1H and 13C NMR spectroscopy .Aplicaciones Científicas De Investigación
Stereochemistry and Alkylation
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate has been utilized in studies focusing on stereochemistry and alkylation. For instance, Fráter, Günther, and Müller (1989) explored the stereoselectivity in the alkylation of dianions of similar ethyl hydroxycyclohexanecarboxylates. Their work highlighted the control of stereochemistry at adjacent stereogenic centers, demonstrating the compound's utility in stereochemical investigations (Fráter, Günther, & Müller, 1989).
Synthesis and Structural Analysis
In another research, Kurbanova et al. (2019) synthesized a derivative of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, namely Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate. Their study focused on a three-component condensation process and confirmed the product structure through X-ray analysis (Kurbanova et al., 2019).
Polymer Chemistry Applications
In the field of polymer chemistry, Pang, Ritter, and Tabatabai (2003) utilized a derivative of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate in the oligomerization process. They conducted this process using horseradish peroxidase as a catalyst, showcasing the compound's relevance in polymerization studies (Pang, Ritter, & Tabatabai, 2003).
Conformational Studies in Organic Chemistry
Maurinsh et al. (1997) conducted a conformational study of cyclohexane nucleosides, using a derivative of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate in the synthesis process. Their research correlated the lack of antiviral activity of these compounds with their conformations, as deduced from NMR and X-ray analysis (Maurinsh et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAZOQNUZMINIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

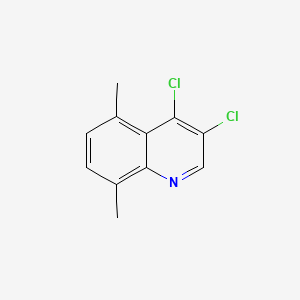
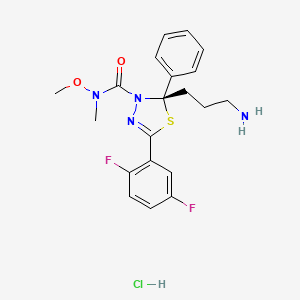

![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)
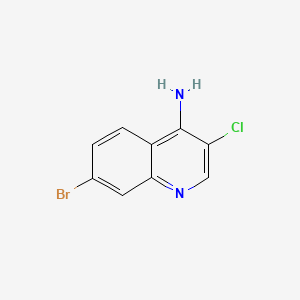
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)
